molecular formula C14H25F3N3O3P B15091562 5'-Amino-modifier-C 3-tfa cep

5'-Amino-modifier-C 3-tfa cep

Cat. No.: B15091562
M. Wt: 371.34 g/mol
InChI Key: AOAXRHUQUZSDAX-UHFFFAOYSA-N
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Description

5'-Amino-modifier-C 3-tfa cep is a useful research compound. Its molecular formula is C14H25F3N3O3P and its molecular weight is 371.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25F3N3O3P

Molecular Weight

371.34 g/mol

IUPAC Name

N-[3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H25F3N3O3P/c1-11(2)20(12(3)4)24(22-9-5-7-18)23-10-6-8-19-13(21)14(15,16)17/h11-12H,5-6,8-10H2,1-4H3,(H,19,21)

InChI Key

AOAXRHUQUZSDAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCNC(=O)C(F)(F)F)OCCC#N

Origin of Product

United States

The Strategic Importance of 5 Terminal Oligonucleotide Functionalization

The ability to chemically modify the 5'-end of a synthetic oligonucleotide is crucial for the development of advanced research tools and diagnostic assays. glenresearch.com Since standard automated DNA/RNA synthesis proceeds in the 3' to 5' direction, the 5'-terminus is the final and most accessible point for modification. glenresearch.com This accessibility allows for the direct attachment of various molecules without interfering with the hybridization properties of the oligonucleotide. glenresearch.com

The introduction of functional groups at the 5'-terminus transforms a simple oligonucleotide into a highly specific probe or a component of a larger molecular assembly. These modifications are essential for a variety of applications, including:

Labeling for Detection: Attaching fluorescent dyes, biotin, or other reporter molecules for use in techniques like PCR, in-situ hybridization (ISH), and microarrays. biosearchtech.combiosyn.com

Immobilization: Covalently linking oligonucleotides to solid surfaces such as glass slides, gold nanoparticles, or silicon wafers to create DNA arrays and biosensors. biosearchtech.comoup.com

Conjugation: Linking oligonucleotides to other biomolecules like peptides, proteins, or antibodies to create novel therapeutic or diagnostic agents.

The reactivity of the native 5'-hydroxyl group is often insufficient for direct and specific labeling. glenresearch.com Therefore, the introduction of a more reactive functional group, such as a primary amine, is a common and effective strategy. glenresearch.com

Amine Modified Oligonucleotides: a Versatile Tool in Academic Research

Oligonucleotides featuring a primary amine group at the 5'-terminus are a versatile and widely used tool in academic and industrial research. The primary amine serves as a nucleophilic handle that can readily react with a wide range of commercially available reagents, most commonly those containing N-hydroxysuccinimide (NHS) esters. biosearchtech.comidtdna.com This reactivity allows for the straightforward conjugation of a vast array of molecules, enabling researchers to tailor oligonucleotides for specific experimental needs. glenresearch.com

The applications of amine-modified oligonucleotides are extensive and continue to expand. Some key areas of research include:

Gene Expression Analysis: Amine-modified probes are used to capture and detect specific mRNA transcripts, providing insights into gene regulation. oup.comnih.gov

DNA Sequencing: Labeled primers with 5'-amino modifications are integral to various sequencing methodologies. glenresearch.com

Biosensor Development: The immobilization of amine-modified oligonucleotides onto sensor surfaces is a fundamental step in creating devices for detecting specific DNA or RNA sequences. oup.comnih.gov

Structural Biology: Attaching specific tags or cross-linking agents to defined positions on a nucleic acid can help elucidate its three-dimensional structure and interactions with other molecules. nih.gov

The choice of the linker arm that connects the amine group to the oligonucleotide can also be critical. Different linker lengths, such as C3, C6, and C12, can influence the accessibility of the amine group for subsequent reactions and can affect the interaction of the conjugated molecule with the oligonucleotide. idtdna.com

The Specific Role of 5 Amino Modifier C3 Tfa Ce Phosphoramidite in Advanced Chemical Biology

Principles of Solid-Phase Oligonucleotide Synthesis Incorporating 5'-Amino-modifier-C3-TFA CEP

The integration of 5'-Amino-modifier-C3-TFA CEP into oligonucleotides relies on the robust and well-established principles of solid-phase synthesis, a technique that has revolutionized the production of custom nucleic acid sequences. thermofisher.com

Phosphoramidite Chemistry and Coupling Efficiency

The synthesis of oligonucleotides is a cyclical process built upon phosphoramidite chemistry. thermofisher.com This method involves the sequential addition of phosphoramidite monomers, which are activated nucleosides, to a growing oligonucleotide chain that is anchored to a solid support. 5'-Amino-modifier-C3-TFA CEP is introduced in the final coupling step to functionalize the 5'-terminus.

The coupling reaction itself is a highly efficient process, with manufacturers reporting that no significant changes are needed from the standard coupling methods recommended for unmodified phosphoramidites. glenresearch.comglenresearch.comcambio.co.uk The high coupling yields, often exceeding 95%, are crucial for the synthesis of high-quality, full-length oligonucleotides. thermofisher.com This efficiency ensures that the majority of the synthesized chains are successfully modified with the primary amine.

Compatibility with Automated DNA/RNA Synthesizers

A key advantage of 5'-Amino-modifier-C3-TFA CEP is its seamless compatibility with automated DNA and RNA synthesizers. glenresearch.comthermofisher.comglenresearch.com These instruments have become standard in research and commercial laboratories due to their reliability, speed, and ability to produce oligonucleotides with minimal manual intervention. thermofisher.com The phosphoramidite is typically dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the synthesizer. glenresearch.comcambio.co.uk The automated synthesis protocol then proceeds with the standard cycles of deblocking, coupling, capping, and oxidation for the preceding nucleoside additions, followed by the final coupling of the amino-modifier. This "plug-and-play" compatibility makes the introduction of a 5'-amino group a routine and accessible procedure for a wide range of applications. glenresearch.comglenresearch.comcambio.co.uk

Trifluoroacetyl (TFA) Protecting Group Chemistry in 5'-Amino-modifier-C3-TFA CEP Applications

The choice of the trifluoroacetyl (TFA) group to protect the primary amine of the C3 linker is a critical aspect of this modifier's design. The TFA group's chemical properties allow for straightforward deprotection, yielding a reactive primary amine ready for subsequent conjugation reactions. glenresearch.combiosearchtech.com

Deprotection Kinetics and Mechanisms

The TFA protecting group is base-labile, meaning it is readily removed under basic conditions. glenresearch.com The mechanism of deprotection involves the nucleophilic attack of a base, typically ammonium (B1175870) hydroxide (B78521), on the carbonyl carbon of the trifluoroacetyl group. This leads to the cleavage of the amide bond and the liberation of the free primary amine.

The kinetics of this deprotection are generally rapid, often occurring concurrently with the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases. glenresearch.comglenresearch.com While specific kinetic data for 5'-Amino-modifier-C3-TFA CEP is not extensively published in the provided search results, the general principle is that the TFA group is designed for efficient removal during the standard deprotection step. glenresearch.com Some sources indicate that for complete deprotection of TFA-amino-modifiers, treatment with aqueous methylamine or AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) is highly effective. glenresearch.com Using ammonium hydroxide alone at 55°C may result in incomplete deprotection. glenresearch.com

It is important to note that certain side reactions, such as cyanoethylation of the newly deprotected amine, can occur. To mitigate this, a pre-treatment with 10% diethylamine (B46881) in acetonitrile can be employed to remove the cyanoethyl phosphate protecting groups before the main deprotection step. glenresearch.com

Compatibility with Standard Oligonucleotide Cleavage and Deprotection Protocols

A significant advantage of the TFA protecting group is its compatibility with standard oligonucleotide cleavage and deprotection protocols. glenresearch.comglenresearch.comcambio.co.uk Following synthesis, the solid support is typically treated with concentrated ammonium hydroxide or a mixture like AMA. This single step simultaneously cleaves the oligonucleotide from the support, removes the protecting groups from the heterocyclic bases (e.g., benzoyl, isobutyryl), and removes the TFA group from the 5'-amino-modifier. glenresearch.comglenresearch.com

Structural and Mechanistic Considerations of the C3 Linker in 5'-Amino-modifier-C3-TFA CEP

The C3 (three-carbon) linker that separates the terminal 5'-phosphate of the oligonucleotide from the primary amine plays a crucial structural and functional role.

The primary function of the C3 spacer is to provide spatial separation between the oligonucleotide and the conjugated molecule. genelink.combiosyn.com This separation is critical for several reasons:

Reduced Steric Hindrance: The linker minimizes steric clashes between the attached ligand (e.g., a bulky fluorescent dye or protein) and the oligonucleotide. This can be important for maintaining the hybridization properties of the oligonucleotide and the function of the conjugated molecule. genelink.combiosyn.com

Improved Accessibility: The C3 spacer extends the reactive amine away from the oligonucleotide backbone, making it more accessible for conjugation reactions. biosyn.com

Mimicking Natural Spacing: The three-carbon spacer can mimic the natural spacing between the 3'- and 5'-hydroxyls of adjacent nucleotides. biosyn.com

Mechanistically, the C3 linker acts as a flexible tether. This flexibility allows the attached molecule to adopt various orientations, which can be advantageous for applications such as affinity binding or enzymatic reactions. When attached to the 3' end, a C3 spacer can also act as a blocker for polymerases and exonucleases. eurofins.ingeneri-biotech.combiosearchtech.com

Impact of Linker Length on Oligonucleotide Conformation and Proximity Effects

The length of the spacer arm connecting the terminal amino group to the oligonucleotide backbone is a critical determinant of molecular conformation and subsequent hybridization behavior. The 5'-Amino-modifier-C3-TFA CEP provides a short, 3-carbon linker. genelink.comeurogentec.com Shorter linkers, like the C3 spacer, are generally employed when the proximity of the conjugated molecule to the oligonucleotide does not present a functional issue. trilinkbiotech.comglenresearch.com The C3 spacer is sometimes used to mimic the natural three-carbon spacing between the 3'- and 5'-hydroxyls of the oligonucleotide backbone. trilinkbiotech.com

However, the short length of the C3 linker can also lead to undesired proximity effects. For instance, when attaching fluorescent tags, close interaction between the dye and the oligonucleotide can result in partial quenching of the fluorescence. glenresearch.com In applications requiring the oligonucleotide to bind to a surface, a shorter linker might not provide sufficient distance, potentially leading to steric interactions between the support and the bound oligonucleotide, which can hinder hybridization. trilinkbiotech.com Research into ligase-catalyzed oligonucleotide polymerization has shown that shorter linkers can be less tolerated, sometimes leading to higher error rates and sequence bias during enzymatic reactions. nih.gov In contrast, longer linkers, such as C6 or C12, are often preferred to distance the attached moiety from the oligonucleotide, thereby reducing these potential negative interactions. trilinkbiotech.comglenresearch.com

Steric Hindrance Considerations in Subsequent Reactions

The C3 spacer arm is designed to reduce steric interaction between the reactive amino group and the oligonucleotide itself. genelink.com This separation is crucial for enabling efficient subsequent conjugation reactions with various ligands, such as NHS esters or isothiocyanates. genelink.comeurogentec.com However, the relatively short nature of the C3 linker can still present steric hindrance challenges, particularly when conjugating large or bulky molecules.

The efficiency of post-synthesis labeling can be influenced by the accessibility of the terminal amino group. While the C3 linker provides some flexibility, it may not be sufficient to overcome the steric bulk of certain labels or the steric hindrance imposed by the folded structure of the oligonucleotide itself. For applications like microarray fabrication, where oligonucleotides are immobilized on a surface, the linker length is critical. A short C3 linker may not be adequate to extend the oligonucleotide far enough from the surface, which can impede its interaction with target molecules in solution. trilinkbiotech.com Therefore, longer C6 or C12 linkers are often utilized to improve accessibility and reaction efficiency by minimizing steric hindrance between the oligonucleotide and the attached molecule or surface. eurogentec.comtrilinkbiotech.com

Comparative Analysis of 5'-Amino-modifier-C3-TFA CEP with Alternative Amino Modifiers in Oligonucleotide Synthesis

The choice of an amino modifier in oligonucleotide synthesis extends beyond linker length to the nature of the amine protecting group. The trifluoroacetyl (TFA) group in 5'-Amino-modifier-C3-TFA CEP is one of several options, each with distinct characteristics that affect the synthesis, purification, and post-synthesis processing of the modified oligonucleotide.

Evaluation of MMT-Protected Amino Modifiers

Monomethoxytrityl (MMT) is an acid-labile protecting group used in amino modifiers. biosearchtech.com A primary advantage of the MMT group is its utility in the purification of the synthesized oligonucleotide. biosearchtech.comglenresearch.com Since the MMT group is stable under the basic conditions used for cleavage and deprotection, it remains on the 5'-terminus, providing a lipophilic "handle" for reverse-phase HPLC or cartridge purification. trilinkbiotech.comglenresearch.comnih.gov This allows for the efficient separation of the full-length, MMT-on oligonucleotide from any failure sequences that lack the MMT group. trilinkbiotech.com After purification, the MMT group is removed using mild acidic conditions. glenresearch.comnih.gov

However, MMT chemistry has its drawbacks. The MMT group can be prematurely lost if not handled carefully, particularly if the MMT-on oligonucleotide solution is dried down without adding a non-volatile base. glenresearch.comglenresearch.com Conversely, its removal can sometimes be inefficient. glenresearch.com In contrast, the TFA group of 5'-Amino-modifier-C3-TFA CEP is base-labile and is removed during the standard ammonium hydroxide or methylamine deprotection step. glenresearch.comglenresearch.com This simplifies the workflow as no separate deprotection step is needed, making the amine immediately available for conjugation. glenresearch.com This is particularly advantageous when purification of the amino-modified oligo is not required before conjugation. glenresearch.com

Feature5'-Amino-modifier-C3-TFA CEPMMT-Protected Amino Modifiers
Protecting Group Trifluoroacetyl (TFA)Monomethoxytrityl (MMT)
Protecting Group Lability Base-labileAcid-labile
Deprotection Removed during standard oligo deprotectionRequires a separate post-purification acid step
Purification Handle NoYes (lipophilic handle for RP-HPLC)
Workflow Simpler; amine is ready post-deprotectionMore complex; involves purification then deprotection
Primary Use Case When no purification is needed before conjugationWhen purification of the modified oligo is required

Assessment of PDA-Protected Amino Modifiers

Phthalic acid diamide (PDA) protected amino modifiers have emerged as a significant alternative to the traditional TFA-protected reagents. glenresearch.comglenresearch.com The most notable advantage of PDA-protected modifiers is their physical state; they are granular, stable powders, whereas TFA-protected modifiers are often viscous oils. glenresearch.comglenresearch.com This makes the PDA reagents easier to handle, store, and aliquot, and significantly increases their stability. glenresearch.comglenresearch.com Under normal atmospheric conditions at room temperature, solid PDA modifiers are stable for at least a week, while their TFA-protected counterparts degrade almost completely. glenresearch.comglenresearch.com

Deprotection of the PDA group is achieved quickly and completely using methylamine or AMA (a mixture of ammonium hydroxide and aqueous methylamine), yielding the same final amino-modified oligonucleotide as the TFA-protected version. glenresearch.comglenresearch.com However, standard deprotection with only ammonium hydroxide is insufficient to completely remove the PDA group. glenresearch.comglenresearch.com Despite this limitation, the enhanced stability and handling characteristics of PDA modifiers make them a superior choice, especially for high-throughput applications or when shipping and storage conditions may be challenging. glenresearch.comglenresearch.com

Feature5'-Amino-modifier-C3-TFA CEPPDA-Protected Amino Modifiers
Physical State Viscous oilGranular powder
Stability Sensitive to heat and prolonged transitHighly stable at room temperature
Handling More difficult to handle and aliquotEasy to handle, store, and aliquot
Deprotection Conditions Standard ammonium hydroxide or methylamineRequires methylamine or AMA for complete removal
Final Product Identical primary amine productIdentical primary amine product
Key Advantage Standard deprotection compatibilitySuperior stability and ease of handling

Distinctive Features of Fmoc-Protected Amino Modifiers

The 9-fluorenylmethoxycarbonyl (Fmoc) group offers unique capabilities not available with TFA or MMT protection. glenresearch.com The Fmoc group is base-labile, but it is stable enough to withstand the conditions of oligonucleotide synthesis. glenresearch.com Its key advantage is that it can be selectively removed while the oligonucleotide is still attached to the solid support. glenresearch.comglenresearch.com This allows for on-support conjugation of molecules to the newly freed amino group before the oligonucleotide itself is cleaved and deprotected. glenresearch.comglenresearch.com

This on-support strategy is not feasible with TFA-protected modifiers, as conditions that remove the TFA group would also begin to cleave the oligo from the support. glenresearch.com The Fmoc group is typically removed using a solution of piperidine (B6355638) in an organic solvent. glenresearch.com While this adds steps to the synthesis process, it enables the attachment of labels or tags that might not be stable to the final, harsh cleavage and deprotection conditions. glenresearch.com A potential downside is that if the Fmoc group is accidentally lost during synthesis, the free amine will be capped, leading to lower yields of the desired conjugate. glenresearch.com

Feature5'-Amino-modifier-C3-TFA CEPFmoc-Protected Amino Modifiers
Protecting Group Trifluoroacetyl (TFA)9-fluorenylmethoxycarbonyl (Fmoc)
Key Feature Deprotected post-synthesisCan be deprotected while oligo is on the support
Conjugation Strategy Solution-phase conjugation after cleavageEnables solid-phase (on-support) conjugation
Deprotection Agent Ammonium hydroxide / MethylaminePiperidine solution
Advantage Simplified post-synthesis workflowAllows conjugation of base-labile molecules
Disadvantage Limited to solution-phase conjugationPotential for premature deprotection and capping

Optimization Strategies for Efficient Incorporation of 5'-Amino-modifier-C3-TFA CEP

The successful synthesis of a 5'-amino-modified oligonucleotide using 5'-Amino-modifier-C3-TFA CEP depends on efficient coupling and deprotection steps. For the coupling reaction, standard methods recommended by the DNA synthesizer manufacturer are generally sufficient. glenresearch.comglenresearch.com The phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column where it couples to the terminal 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com Ensuring anhydrous conditions is critical to prevent reagent degradation and achieve high coupling efficiency. glenresearch.com

For deprotection, the base-labile TFA group is readily cleaved by standard reagents like ammonium hydroxide or methylamine. glenresearch.com However, to maximize the yield of the reactive primary amine, certain side reactions must be minimized. One such reaction is cyanoethylation of the free amine by acrylonitrile, a byproduct of phosphodiester protection. This can be mitigated by treating the solid support with a 10% diethylamine (DEA) solution in acetonitrile after synthesis but before cleavage, which effectively removes the acrylonitrile. glenresearch.com Additionally, using ultrafast deprotection conditions, such as AMA at elevated temperatures, can minimize transamidation side reactions and ensure complete and rapid removal of the TFA group, yielding the highest quality amino-modified product ready for subsequent applications. glenresearch.com

Advanced Strategies for Covalent Attachment of Diverse Molecular Entities

The primary amino group introduced at the 5'-end of an oligonucleotide serves as a versatile nucleophile, readily reacting with various electrophilic functional groups to form stable covalent bonds. This enables the site-specific labeling of oligonucleotides with a wide range of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.

Reaction with N-Hydroxysuccinimide (NHS) Esters

One of the most common and reliable methods for conjugating molecules to 5'-amino-modified oligonucleotides involves the use of N-Hydroxysuccinimide (NHS) esters. atdbio.com This reaction, known as acylation, results in the formation of a stable amide bond.

The process begins with the activation of a carboxylic acid-containing molecule to an NHS ester. This activated ester is then reacted with the 5'-amino-modified oligonucleotide in a buffered solution, typically at a pH of around 8.5 to 9.0, to ensure the primary amine is deprotonated and thus maximally nucleophilic. glenresearch.com The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the NHS leaving group and forming a stable amide linkage between the oligonucleotide and the molecule of interest. sigmaaldrich.com

Difficulties can sometimes be encountered in the purification of the labeled oligonucleotides from the hydrolyzed electrophore and the starting material, but these challenges can often be overcome by adjusting the reaction conditions, such as using triethylamine (B128534) as a base, and employing specific HPLC-based purification methods. nih.gov

Key Reaction Parameters for NHS Ester Conjugation:

ParameterTypical ConditionPurpose
pH 8.5 - 9.0Ensures the primary amine is deprotonated and nucleophilic.
Solvent Aqueous buffer (e.g., sodium bicarbonate, sodium borate)Provides a suitable environment for the reaction.
Temperature Room temperatureSufficient for the reaction to proceed efficiently.
Purification HPLC, gel filtrationTo remove unreacted materials and byproducts. sigmaaldrich.com

This strategy has been widely used to attach a variety of labels to oligonucleotides. For example, fluorescent dyes with NHS ester functionalities are routinely conjugated to amino-modified oligonucleotides for applications in molecular diagnostics and imaging.

Conjugation with Isothiocyanates

Another robust method for functionalizing 5'-amino-modified oligonucleotides is through their reaction with isothiocyanates (R-N=C=S). This conjugation chemistry results in the formation of a stable thiourea (B124793) linkage.

The reaction mechanism involves the nucleophilic attack of the primary amine on the central carbon atom of the isothiocyanate group. This reaction is typically carried out in a slightly alkaline buffer, with a pH range of 9.0-11.0, to ensure the amine is in its reactive, unprotonated form. researchgate.net The resulting thiourea bond is highly stable, making this a reliable method for bioconjugation.

The choice of reaction pH is critical, as isothiocyanates can also react with other nucleophiles, such as thiols, under different pH conditions. researchgate.net Therefore, careful control of the reaction environment is necessary to ensure specific conjugation to the 5'-amino group. This method is frequently employed for attaching fluorescent dyes and other reporter molecules to oligonucleotides for use in various biological assays. researchgate.net

Implementation of Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and proceed under mild, aqueous conditions. atdbio.com The most prominent example used in oligonucleotide modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. idtdna.com

To utilize click chemistry, the 5'-amino group of the oligonucleotide must first be converted into either an azide (B81097) or an alkyne. This is typically achieved by reacting the amino-modified oligonucleotide with a bifunctional linker that contains an NHS ester on one end and an azide or alkyne on the other. For instance, an azidobutyrate NHS ester can be used to introduce an active azide group onto the amino-modified oligonucleotide. genelink.com

Once the oligonucleotide is functionalized with an azide or alkyne, it can be "clicked" with a molecule of interest that bears the complementary functional group (an alkyne or azide, respectively). The reaction is catalyzed by copper(I) and results in a highly stable and biocompatible triazole linkage. idtdna.com This methodology offers exceptional versatility, allowing for the conjugation of a wide array of molecules that may not be amenable to direct NHS ester or isothiocyanate chemistry. Furthermore, click chemistry has been instrumental in developing novel oligonucleotide-based materials and therapeutics. uni-muenchen.de

Surface Immobilization Techniques Using 5'-Amino-Modified Oligonucleotides

The ability to covalently attach oligonucleotides to solid surfaces is fundamental to many modern biotechnological applications, including DNA microarrays, biosensors, and next-generation sequencing. 5'-Amino-modified oligonucleotides are central to these immobilization strategies.

Attachment to Glass Substrates for Microarray Development

DNA microarrays rely on the ordered arrangement of thousands of different oligonucleotide probes on a solid support, typically a glass slide. The covalent immobilization of these probes is crucial for the stability and performance of the microarray. A common approach involves functionalizing the glass surface with a chemical group that is reactive towards the 5'-amino group of the oligonucleotide.

One widely used method involves coating the glass surface with an aldehyde-containing silane. researchgate.net The aldehyde groups on the surface can then react with the 5'-amino group of the oligonucleotide to form a Schiff base. This initial imine linkage can be stabilized by a subsequent reduction step, for example, using sodium cyanoborohydride, to form a stable secondary amine bond.

Alternatively, glass surfaces can be activated with NHS esters. nih.govnih.gov Silane-PEG-NHS can be coated onto a glass surface, and the NHS groups then react directly with the 5'-amino-modified oligonucleotides to form stable amide bonds. nih.govnih.gov This method not only provides a robust covalent linkage but the polyethylene (B3416737) glycol (PEG) linker also helps to reduce non-specific binding of other molecules to the surface. Other heterobifunctional reagents can also be employed to link amino-functionalized oligonucleotides to glass surfaces. nih.gov

Grafting onto Gold Surfaces and Nanoparticles

Gold surfaces and gold nanoparticles (AuNPs) are attractive substrates for the immobilization of oligonucleotides due to their unique optical and electronic properties and their biocompatibility. While thiol-modified oligonucleotides are commonly used for direct attachment to gold via the formation of a gold-thiol bond, 5'-amino-modified oligonucleotides offer an alternative and versatile route for immobilization.

One strategy involves modifying the gold surface with a bifunctional linker that has a thiol group at one end to bind to the gold and a reactive group at the other end to couple with the 5'-amino-modified oligonucleotide. For example, the gold surface can be treated with mercaptocarboxylic acids. The thiol group binds to the gold, leaving the carboxylic acid groups exposed. These can then be activated to NHS esters, which subsequently react with the 5'-amino-modified oligonucleotides to form stable amide bonds. dtic.milresearchgate.net

Another approach involves the use of bifunctional linkers that can directly react with both the gold surface and the amino-modified oligonucleotide. For instance, studies have shown the use of double-stranded DNA with a thiol termination for attachment to the gold nanoparticle surface and an amine modification for further interactions. researchgate.netnih.gov The ability to attach oligonucleotides to gold nanoparticles has been instrumental in the development of novel diagnostic assays and targeted drug delivery systems. nih.govresearchgate.net

Covalent Linkage to Silicon Surfaces

The functionalization of silicon surfaces with oligonucleotides is a critical technology for the development of DNA microarrays, biosensors, and nanoelectronic devices. nih.govcsic.es Oligonucleotides modified with a 5'-terminal amine, introduced via 5'-Amino-modifier-C3-TFA CEP, can be covalently immobilized onto appropriately prepared silicon surfaces. oup.com This process ensures a stable and robust attachment, which is essential for the performance and reliability of these devices. nih.gov

The general strategy involves a two-step process: first, the silicon surface is functionalized to present amine-reactive groups, and second, the 5'-amino-modified oligonucleotide is coupled to this activated surface. csic.esoup.com A common method involves modifying a hydrogen-terminated silicon surface with a molecule that has a protected amine at one end and a reactive group at the other. nih.gov For instance, t-butyloxycarbonyl (t-BOC) protected ω-unsaturated aminoalkanes can be attached to the silicon surface via a UV-mediated reaction. nih.gov Subsequent removal of the t-BOC protecting group exposes the primary amine on the surface. oup.com A heterobifunctional crosslinker, such as sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SSMCC), can then be used to link the surface amines to thiol-modified oligonucleotides, or alternatively, linkers reactive towards the 5'-amino group of the oligonucleotide can be employed. oup.com

Another approach involves activating the silicon oxide surface with silanes, such as (3-aminopropyl)-trimethoxysilane (APTMS), to create a layer of primary amines. csic.es These surface amines can then be activated with a homobifunctional crosslinker like 1,4-phenylenediisothiocyanate (PDITC), which presents an isothiocyanate group that readily reacts with the 5'-amino group of the oligonucleotide to form a stable thiourea bond. csic.es The stability of the covalent linkage is crucial and has been shown to be robust under various experimental conditions, including hybridization buffers and thermal cycling. oup.com

Table 1: Key Steps and Reagents for Covalent Linkage of Amino-Modified Oligonucleotides to Silicon Surfaces

StepDescriptionKey Reagents
1. Surface Preparation Cleaning and hydroxylation of the silicon wafer to ensure a reactive surface.Piranha solution (H₂SO₄/H₂O₂) or RCA solution (NH₄OH/H₂O₂/H₂O) csic.es
2. Silanization Functionalization of the hydroxylated surface with an aminosilane (B1250345) to introduce primary amine groups.(3-aminopropyl)-trimethoxysilane (APTMS) csic.es
3. Crosslinker Activation Activation of the surface amines with a bifunctional crosslinker to create an amine-reactive surface.1,4-phenylenediisothiocyanate (PDITC) csic.es
4. Oligonucleotide Immobilization Covalent attachment of the 5'-amino-modified oligonucleotide to the activated surface.5'-Amino-modified oligonucleotide, N,N-diisopropylethylamine csic.es
5. Passivation Blocking of any remaining reactive sites on the surface to prevent non-specific binding.6-amino-1-hexanol csic.es

Multi-Functional Oligonucleotide Architectures through 5'-Amino-modifier-C3-TFA CEP

The 5'-primary amine introduced by 5'-Amino-modifier-C3-TFA CEP serves as a pivotal gateway for constructing sophisticated, multi-functional oligonucleotide architectures. This single reactive site can be leveraged to attach a diverse range of molecules, leading to conjugates with tailored properties for advanced applications in diagnostics, therapeutics, and nanotechnology. creative-biolabs.comresearchgate.net The C3 spacer arm separates the functional moiety from the oligonucleotide backbone, which can help to reduce steric hindrance. genelink.com

The versatility of the 5'-amino group stems from its nucleophilicity, which allows for efficient reaction with a wide variety of electrophilic reagents under mild, aqueous conditions. oup.comresearchgate.net This enables the post-synthetic conjugation of fluorescent dyes, quenchers, biotin, peptides, proteins, and other oligonucleotides. genelink.comnih.gov

For example, the creation of oligonucleotide-oligonucleotide conjugates can be achieved by reacting a 5'-amino-modified oligonucleotide with another oligonucleotide carrying a compatible reactive group. nih.gov This strategy is fundamental for building complex DNA nanostructures and for developing certain diagnostic assays. Bifunctional crosslinkers can also be employed to link the 5'-amino group to other biomolecules, creating highly specific bioconjugates. nih.gov

Furthermore, the concept extends to the development of multivalent systems, where multiple functionalities are incorporated into a single oligonucleotide construct. nih.gov While a single 5'-amino group provides one point of attachment, it can be the starting point for assembling more complex structures. For instance, a molecule attached to the 5'-amine could itself contain multiple reactive sites, allowing for the subsequent attachment of other molecules. This approach enables the creation of oligonucleotide-based platforms carrying multiple reporter molecules for signal amplification or multiple targeting ligands for enhanced binding affinity.

Table 2: Examples of Multi-Functional Architectures via 5'-Amino Modification

Architecture TypeDescriptionKey Reagents/StrategiesPotential Application
Fluorescently Labeled Probes An oligonucleotide with a fluorescent dye attached to the 5'-terminus for detection.NHS esters of fluorescent dyes (e.g., Cy5, Alexa Fluor) researchgate.netReal-time PCR, Fluorescence in situ hybridization (FISH)
Oligonucleotide-Peptide Conjugates A peptide covalently linked to the 5'-end of an oligonucleotide."Native ligation" chemistry, bifunctional crosslinkers researchgate.netCellular delivery, therapeutic applications
Oligonucleotide-Enzyme Conjugates An enzyme attached to the oligonucleotide for signal amplification or targeted activity.NHS ester or isothiocyanate derivatives of enzymes genelink.comEnzyme-linked immunosorbent assays (ELISA), biosensors
Oligonucleotide Dimers/Multimers Two or more oligonucleotides linked together.Reaction of an amino-modified oligo with a thiol-modified oligo via a crosslinker, or with an oligonucleotide-palladium(II) OAC. nih.govDNA nanotechnology, FRET probes
Surface-Immobilized Arrays Multiple different amino-modified oligonucleotides covalently bound to a solid support.Silanized surfaces activated with PDITC or other crosslinkers csic.esresearchgate.netGene expression analysis, SNP detection

Applications of 5 Amino Modifier C3 Tfa Cep in Contemporary Molecular and Materials Science Research

Development of Next-Generation Oligonucleotide Probes and Ligands

The ability to introduce a primary amine at a specific location on an oligonucleotide opens up a plethora of possibilities for creating highly specific and stable probes and ligands. This has profound implications for various areas of molecular science.

Functionalization of Antisense Oligonucleotides for Specificity and Stability Studies

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting the translation of a particular protein. The efficacy of these oligonucleotides is highly dependent on their stability and binding specificity. The introduction of a 5'-amino group using 5'-Amino-modifier-C3-TFA CEP allows for the attachment of various moieties that can enhance these properties. For instance, conjugating molecules that increase resistance to nuclease degradation can prolong the half-life of the antisense oligonucleotide in a cellular environment. Furthermore, the attachment of specific ligands can improve the targeted delivery and cellular uptake of the oligonucleotide, thereby increasing its specificity of action.

Engineering Aptamers with Enhanced Binding Characteristics

Aptamers are single-stranded DNA or RNA molecules that can bind to a wide range of target molecules, including proteins, small molecules, and even whole cells, with high affinity and specificity. nih.gov The functionalization of aptamers with a 5'-amino group provides a handle for chemical modifications aimed at improving their binding characteristics. nih.gov By attaching different chemical groups, researchers can introduce new interaction points between the aptamer and its target, potentially increasing the binding affinity and specificity. nih.gov For example, the addition of hydrophobic moieties can enhance binding to hydrophobic pockets on a target protein. nih.gov This engineering capability is crucial for developing more effective aptamers for therapeutic and diagnostic applications. nih.govbasicmedicalkey.com

Application of 5'-Amino ModificationDesired OutcomeReference
Functionalization of Antisense OligonucleotidesIncreased stability and specificity
Engineering of AptamersEnhanced binding affinity and specificity nih.gov
Modification of PCR PrimersImproved amplification of variable sequences nih.gov

Modification of Primers for Advanced PCR Techniques

The polymerase chain reaction (PCR) is a cornerstone of molecular biology, used to amplify specific DNA sequences. The modification of PCR primers with a 5'-amino group enables their use in a variety of advanced PCR applications. For example, immobilizing primers on a solid support via the amino group is a key step in techniques like solid-phase PCR and DNA microarray analysis. biosyn.comnih.gov Furthermore, conjugating a minor groove binder (MGB) to the 5'-end of a short oligonucleotide primer through an amino linker has been shown to significantly increase the stability of the primer-template hybrid, allowing for the use of shorter primers with high specificity and efficiency. nih.gov This is particularly useful for amplifying highly variable viral sequences. nih.gov A novel 5'-amino-modified primer with multiple amino groups has also been developed to enhance the sensitivity of DNA microarrays, requiring less starting material. nih.govresearchgate.net

Fabrication of Biosensors and Diagnostic Platforms Utilizing 5'-Amino-Modified Oligonucleotides

The ability to covalently attach oligonucleotides to surfaces is fundamental to the creation of many biosensors and diagnostic platforms. biosyn.com The 5'-amino group introduced by 5'-Amino-modifier-C3-TFA CEP provides a convenient and efficient means for this immobilization. eurogentec.com For example, in the development of DNA microarrays, 5'-amino-modified probes are spotted and covalently bound to a functionalized solid surface. biosyn.com These microarrays can then be used to simultaneously detect and quantify thousands of different DNA or RNA sequences, providing a powerful tool for gene expression analysis and genotyping.

Similarly, in the fabrication of electrochemical biosensors, 5'-amino-modified oligonucleotides can be attached to electrode surfaces. The hybridization of a target nucleic acid sequence to the immobilized probe can then be detected as a change in the electrical signal. This principle is also applied in various other biosensing platforms, including those based on surface plasmon resonance and quartz crystal microbalance. The versatility of the amino group allows for its reaction with a variety of activated surfaces, making it a widely used modification in the field of diagnostics.

Contributions to DNA/RNA Nanotechnology and Supramolecular Assembly

DNA and RNA are no longer viewed solely as carriers of genetic information; they are now also recognized as versatile building blocks for the construction of nanoscale structures and devices. glenresearch.com The programmability of Watson-Crick base pairing allows for the precise self-assembly of complex, three-dimensional architectures.

Designing Scaffolds for Molecular Organization

In the field of DNA nanotechnology, long single-stranded DNA molecules can be folded into specific shapes using shorter "staple" strands. nih.gov By modifying some of these staple strands with a 5'-amino group, it becomes possible to attach other molecules, such as proteins or nanoparticles, to specific locations on the DNA scaffold. nih.govhogberglab.net This allows for the precise organization of these functional components in three-dimensional space, opening up possibilities for the creation of nanoelectronic circuits, drug delivery vehicles, and organized enzyme systems. The 5'-amino group acts as a chemical handle to bridge the world of nucleic acids with other functional materials, enabling the construction of sophisticated hybrid nanostructures. glenresearch.com

Self-Assembly of Higher-Order Nucleic Acid Structures

The introduction of a primary amine at the 5'-end of an oligonucleotide using 5'-Amino-modifier-C3-TFA CEP is a foundational technique for the self-assembly of complex, higher-order nucleic acid structures, such as those created through DNA origami. nih.govrsc.org In this field, DNA is used as a programmable building material to construct precisely defined two- and three-dimensional shapes. nih.gov The primary amine serves as a crucial attachment point for a wide range of functional molecules, thereby imparting novel properties to the self-assembled nanostructures. altabioscience.com

The general strategy involves designing and synthesizing DNA strands, some of which are modified with a 5'-amino group. These strands are then incorporated into a larger DNA nanostructure during the self-assembly process. rsc.org The strategically placed amino groups act as addressable chemical handles on the surface of the final structure. These handles can then be used for post-assembly modification, allowing for the covalent attachment of proteins, peptides, fluorescent dyes, or nanoparticles. altabioscience.comacs.org This functionalization is critical for a variety of applications:

Biosensing: Attaching specific proteins or antibodies allows the nanostructure to act as a scaffold for detecting target molecules with high sensitivity.

Molecular Imaging: Conjugating fluorophores enables the visualization and tracking of nanostructures in biological systems. altabioscience.com

Nanomedicine: Decorating nanostructures with targeting ligands (e.g., peptides) can direct them to specific cell types for drug delivery applications. elsevierpure.com

The C3 linker provides a short, flexible connection, which can be advantageous in cases where close proximity between the attached molecule and the DNA nanostructure is desired. nih.gov Researchers have demonstrated that the density and positioning of these functional modifications can be precisely controlled, enabling the creation of sophisticated devices for mechanobiology and other advanced applications. researchgate.net For instance, DNA origami structures have been modified with amino anchors to facilitate the attachment of peptides, leading to materials that can influence biological processes like cell maturation. rsc.org

Table 1: Functionalization of DNA Nanostructures via Amino-Modification

Feature Description Research Application Examples
Modification Site 5'-terminus of staple or scaffold strands. Introduction of specific functionalities at precise locations on a DNA origami structure. rsc.orgacs.org
Chemical Handle Primary amine (-NH2) exposed after deprotection. Covalent conjugation to NHS esters, isothiocyanates, or other amine-reactive chemical groups. biosyn.comgenelink.com
Attached Moieties Peptides, proteins, fluorophores, nanoparticles, therapeutic agents. Creating biosensors, imaging probes, and targeted drug delivery vehicles. altabioscience.comelsevierpure.com
Control High degree of spatial control over the placement of functional molecules. Engineering molecular machines and platforms for studying protein-protein or cell-surface interactions. acs.orgresearchgate.net

Role in Advanced Gene Synthesis and Nucleic Acid Therapeutics Development

In the realm of advanced gene synthesis, 5'-amino-modifiers provide a means to functionalize the final synthetic DNA construct. While the primary process of gene synthesis involves the assembly of multiple smaller oligonucleotides, the ability to incorporate a reactive handle at the terminus of one of these fragments allows the final, larger gene to be easily labeled, immobilized, or purified. biosyn.comnih.gov For example, a 5'-amino-modified gene can be covalently attached to a solid support, such as a microarray chip or magnetic bead, for use in high-throughput screening or diagnostic assays. biosyn.com

The impact of 5'-amino-modification is most profound in the development of nucleic acid therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). medicineinnovates.comnih.gov A major challenge for these therapies is achieving efficient delivery to target cells and tissues while avoiding rapid degradation by nucleases. nih.gov Covalently attaching other molecules (conjugation) to the therapeutic oligonucleotide is a key strategy to overcome these hurdles. medicineinnovates.comnih.gov

The primary amine introduced by 5'-Amino-modifier-C3-TFA CEP serves as the essential linkage point for this conjugation. nih.gov After the oligonucleotide is synthesized, the exposed 5'-amine can be reacted with a variety of ligands designed to enhance therapeutic performance. genelink.com

Key Therapeutic Conjugation Strategies:

Targeted Delivery: Conjugating ligands such as peptides or N-acetylgalactosamine (GalNAc) allows the therapeutic oligonucleotide to bind to specific receptors on the surface of target cells (e.g., hepatocytes), dramatically increasing uptake and efficacy. youtube.comyoutube.com

Improved Pharmacokinetics: Attachment of certain molecules can alter the biodistribution and clearance rate of the drug, prolonging its therapeutic effect. nih.gov

Enhanced Cellular Uptake: Conjugation to cell-penetrating peptides (CPPs) can facilitate the entry of the oligonucleotide into cells, which is often a rate-limiting step for therapeutic activity. nih.govnih.gov

The development of oligonucleotide therapeutics increasingly relies on such chemical modifications to create drugs with improved safety and efficacy profiles. medicineinnovates.comnih.gov The ability to synthesize an oligonucleotide with a site-specific reactive handle is therefore a cornerstone of modern therapeutic nucleic acid chemistry.

Table 2: Applications in Nucleic Acid Therapeutics

Therapeutic Challenge Role of 5'-Amino-Modification Example Conjugate
Poor Cellular Uptake Provides an attachment point for cell-penetrating peptides (CPPs) or targeting ligands. nih.govnih.gov CPP-siRNA conjugates
Lack of Tissue Specificity Enables conjugation to ligands that bind to receptors on specific cell types. youtube.com GalNAc-ASO conjugates for liver targeting. youtube.com
Rapid Nuclease Degradation Allows attachment of moieties that can sterically hinder nuclease access, although backbone modifications are the primary solution. Not a primary application, but conjugation can contribute to overall stability.
Monitoring and Diagnostics Facilitates the labeling of therapeutic oligos with fluorescent dyes for research and diagnostic purposes. genelink.com Fluorescein-labeled ASOs for tracking cellular distribution.

Modification of Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine scaffold. nih.gov This structure confers high biological stability and strong binding to complementary DNA and RNA. nih.gov However, the synthesis of PNAs typically relies on peptide chemistry (e.g., using Fmoc or Boc protecting groups), which is chemically incompatible with the phosphoramidite (B1245037) chemistry used for synthesizing DNA and RNA, including the use of 5'-Amino-modifier-C3-TFA CEP. biosearchtech.combiomers.net

Therefore, 5'-Amino-modifier-C3-TFA CEP is not used for the direct, in-line synthesis or modification of a PNA strand. Instead, it plays a crucial role in the post-synthetic conjugation of an oligonucleotide to a PNA, creating a PNA-DNA hybrid molecule. nih.gov This approach combines the unique properties of both molecules.

The strategy involves two separate syntheses:

An oligonucleotide is synthesized using standard phosphoramidite chemistry, with a 5'-amino-modifier added in the final cycle to introduce a primary amine at the 5'-end. nih.gov

A PNA is synthesized using peptide chemistry, often incorporating an amino acid with a reactive side chain, such as cysteine, which has a thiol (-SH) group. nih.gov

Once both molecules are synthesized and purified, they are conjugated to each other in solution using a heterobifunctional crosslinker. altabioscience.comnih.gov For example, a crosslinker with an NHS-ester on one end and a maleimide (B117702) group on the other can be used. The NHS-ester reacts with the primary amine on the oligonucleotide, and the maleimide reacts with the thiol group on the PNA's cysteine residue, forming a stable covalent bond. nih.gov

These PNA-oligonucleotide conjugates are valuable in various research and diagnostic applications. For instance, the DNA portion can act as a primer or probe for enzymatic reactions, while the PNA portion provides high-affinity binding to a specific target sequence. biomers.net

Table 3: Role in PNA-Oligonucleotide Conjugation

Component Synthesis Chemistry Role of 5'-Amino-Modifier-C3-TFA CEP Conjugation Method
Oligonucleotide Phosphoramidite Chemistry Incorporated at the 5'-end to provide a primary amine handle. nih.gov Reacts with an amine-reactive group (e.g., NHS-ester) on a crosslinker. nih.gov
Peptide Nucleic Acid (PNA) Peptide Chemistry (Fmoc/Bhoc) Not directly involved in PNA synthesis. biosearchtech.com A reactive group on the PNA (e.g., thiol) reacts with the other end of the crosslinker. nih.gov
Resulting Molecule PNA-Oligonucleotide Conjugate Enables the creation of the hybrid molecule. Formation of a stable covalent linkage between the two components. altabioscience.comnih.gov

Analytical Characterization and Quality Control of 5 Amino Modified Oligonucleotides Synthesized with 5 Amino Modifier C3 Tfa Cep

Methodologies for Structural Verification of Amino Modifications

Confirming the successful incorporation of the 5'-amino-modifier and the correct mass of the final oligonucleotide is a fundamental step in quality control. The primary techniques for structural verification are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) is a cornerstone for analyzing synthetic oligonucleotides. idtdna.com It provides a precise molecular weight of the synthesized molecule, allowing for the confirmation that the amino-modifier has been successfully coupled. colby.edu Two common ionization techniques are used:

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile biomolecules like oligonucleotides. umich.edu ESI-MS generates multiply charged ions, which allows for the analysis of high molecular weight compounds with high accuracy and resolution on mass analyzers with a limited m/z range. umich.edusigmaaldrich.com It is the method of choice for oligonucleotides greater than 50 bases and for analyzing labile modifications. sigmaaldrich.com The high accuracy of ESI-MS allows for the verification of the expected base composition and the successful addition of the 5'-amino-modifier-C3 moiety. umich.edu

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF is another valuable technique, especially for high-throughput analysis of oligonucleotides. sigmaaldrich.com It typically generates singly charged ions and is very sensitive. colby.edu While it is highly effective for oligonucleotides under 50 bases, its resolution can decrease for larger molecules. sigmaaldrich.com MALDI-TOF can be used to rapidly confirm the mass of the final product and is also useful for monitoring the efficiency of the synthesis process itself. nih.gov

Table 1: Comparison of Primary Structural Verification Methods
TechniquePrincipleKey Information ProvidedAdvantagesLimitations
ESI-MSSoft ionization creating multiply charged ions from a solution. umich.eduAccurate molecular weight, confirmation of modification. umich.eduHigh accuracy and resolution, suitable for large and labile molecules. sigmaaldrich.comCan be sensitive to salt contamination, leading to cation adducts. umich.edu
MALDI-TOF MSLaser-induced ionization from a solid matrix. sigmaaldrich.comMolecular weight, high-throughput screening. colby.eduFast, high throughput, tolerant to some sample impurities. colby.edusigmaaldrich.comReduced resolution for oligonucleotides >50 bases. sigmaaldrich.com
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei. nih.govDetailed 3D structure, conformation, location of modification. youtube.combruker.comProvides comprehensive structural data in solution. nih.govLower throughput, requires higher sample concentration, complex data analysis. researchgate.net

Assessment of Modification Efficiency and Purity

The successful synthesis of a 5'-amino-modified oligonucleotide requires not only the correct sequence but also the efficient coupling of the amino-modifier phosphoramidite (B1245037) at the final step. The TFA protecting group on the 5'-Amino-modifier-C3-TFA CEP is base-labile and is typically removed during the final deprotection step with aqueous ammonia (B1221849) or methylamine (B109427). glenresearch.com

The efficiency of the modification can be assessed using the analytical techniques described above. For instance, RP-HPLC can separate the desired amino-modified oligonucleotide from the unmodified failure sequence. The relative peak areas in the chromatogram provide a quantitative measure of the modification efficiency. Similarly, mass spectrometry can detect the presence of both the modified and unmodified species in the crude product, allowing for an assessment of the coupling yield. idtdna.com

Purity is a measure of the percentage of the full-length, correctly modified oligonucleotide in the final product. trilinkbiotech.com Impurities in synthetic oligonucleotides can include:

Shortmers (n-x sequences): Truncated sequences that result from incomplete coupling at one or more steps of the synthesis. thermofisher.com

Unmodified full-length product: Full-length oligonucleotides that failed to couple with the amino-modifier.

Species with incomplete deprotection: Oligonucleotides where protecting groups on the nucleobases have not been fully removed. colby.edu

Both chromatography (RP-HPLC, IEX-HPLC) and electrophoresis (PAGE, CE) are used to determine purity by separating the main product from these impurities. creative-biogene.com The combination of LC with MS (LC-MS) is a particularly powerful approach, as it allows for the separation of impurities and their subsequent identification by mass. thermofisher.com

Optimization of Analytical Procedures for Enhanced Detection and Quantification

To ensure accurate and reliable characterization, analytical methods must be optimized for the specific properties of 5'-amino-modified oligonucleotides. creative-biogene.com

For RP-HPLC , optimization involves adjusting parameters such as the column type (e.g., C8 or C18), the mobile phase composition (e.g., acetonitrile (B52724) gradient), and the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate). ox.ac.uk These adjustments are made to achieve the best possible resolution between the full-length product and closely related impurities. The detection wavelength is typically set around 260 nm for oligonucleotides. ox.ac.uk

For mass spectrometry , optimization focuses on sample preparation and instrument settings to maximize signal intensity and minimize fragmentation or adduct formation. Proper desalting of the oligonucleotide sample is crucial, as cations can form adducts with the phosphate (B84403) backbone, complicating the mass spectrum. umich.edu In ESI-MS, instrument parameters such as capillary voltage and temperature are tuned to achieve stable spray and optimal ionization. umich.edu

For quantitative analysis, it is essential to establish methods that can accurately measure the concentration of the oligonucleotide and the relative abundance of impurities. thermofisher.com This often involves creating calibration curves with known standards. Advanced software can be used to deconvolute complex mass spectra or integrate chromatographic peaks to provide relative quantitation of impurities. thermofisher.com By continuously refining these analytical procedures, manufacturers can ensure the consistent quality, purity, and identity of 5'-amino-modified oligonucleotides for their intended applications. biopharminternational.com

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for 5'-Amino-Modifier-C3-TFA CEP to ensure stability during oligonucleotide synthesis?

  • Answer : The compound must be stored at -10 to -30°C in anhydrous acetonitrile under dry conditions to prevent hydrolysis or degradation. Prolonged exposure to ambient temperatures (e.g., during summer transport) can reduce coupling efficiency. For long-term stability, consider alternative modifiers like PDA-protected amines , which are less sensitive to heat .

Q. How do I calculate the required dilution volume and coupling amounts for 5'-Amino-Modifier-C3-TFA CEP in automated synthesizers?

  • Answer : Use the manufacturer-provided dilution table (see example below) based on synthesizer scale. For a 0.25 g batch:

ParameterValue
0.1M dilution volume6.73 mL
Approximate couplings (LV40)211 cycles
Adjust for synthesizer type (e.g., LV200: 126.6 cycles, 40 nmol scale: 79.13 cycles) .

Q. What is the deprotection protocol for TFA-protected 5'-amino groups post-synthesis?

  • Answer : Deprotect using aqueous ammonium hydroxide (28–30%) at 55°C for 5–6 hours , followed by lyophilization. The TFA group is removed in a single step, yielding a free primary amine for downstream conjugation (e.g., NHS ester coupling) .

Advanced Research Questions

Q. How can I troubleshoot low coupling efficiency of 5'-Amino-Modifier-C3-TFA CEP in solid-phase oligonucleotide synthesis?

  • Answer : Low coupling may result from:

  • Moisture contamination : Ensure anhydrous conditions during synthesis.
  • Suboptimal activator concentration : Use fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
  • Synthesizer dwell time : Extend coupling time to 3–5 minutes for larger oligonucleotides (>50 nt). Validate with MALDI-TOF MS to confirm modification incorporation .

Q. What are the trade-offs between using TFA-protected vs. Fmoc-protected 5'-amino modifiers in complex conjugation workflows?

  • Answer :

  • TFA : Single-step deprotection but sensitive to temperature. Ideal for small-scale, rapid workflows.
  • Fmoc : Requires 20% piperidine in DMF for deprotection (additional step) but offers better stability for multi-step reactions. Use Fmoc for conjugations requiring intermediate purification .

Q. How does the C3 spacer length in 5'-Amino-Modifier-C3-TFA CEP impact downstream bioconjugation efficiency compared to longer spacers (e.g., C6 or C12)?

  • Answer : Shorter spacers (C3) reduce steric hindrance in dense conjugation (e.g., fluorophore labeling) but may limit accessibility for large ligands (e.g., antibodies). For bulky conjugates , use modifiers with longer spacers (C6/C12) to enhance binding kinetics. Validate spacer choice via SPR or gel-shift assays .

Q. What analytical methods are recommended to confirm the integrity of 5'-Amino-Modifier-C3-TFA CEP after synthesis and deprotection?

  • Answer :

  • HPLC-MS : Verify molecular weight (MW: 371.34 g/mol) and purity.
  • Trityl assay : Quantify coupling efficiency by measuring released trityl groups at 498 nm .
  • MALDI-TOF : Confirm oligonucleotide mass shift (+371 Da) post-modification .

Data Contradictions and Mitigation

Q. Discrepancies in reported stability of TFA-protected modifiers: How to reconcile conflicting data on shelf life?

  • Answer : Stability variations arise from storage conditions. While Glen Research reports 24-hour stability at room temperature , independent studies note >72-hour stability under inert argon. Always pre-test modifier reactivity via small-scale synthesis before large-scale use .

Method Optimization

Q. Can 5'-Amino-Modifier-C3-TFA CEP be used in tandem with other phosphoramidites (e.g., fluorescent dyes) without cross-reactivity?

  • Answer : Yes, but stagger modification steps. Incorporate the amino modifier first to avoid side reactions with acid-labile groups (e.g., Cy5 phosphoramidites). Use orthogonal protecting groups (e.g., TFA + photolabile groups) for multi-functionalized strands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.